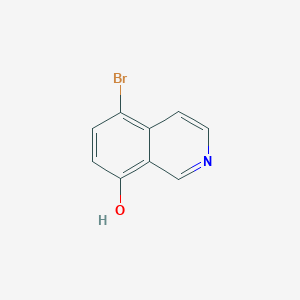

5-Bromoisoquinolin-8-ol

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, integral to the structure of countless natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgelsevierpure.comopenmedicinalchemistryjournal.com Their importance is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocyclic core. encyclopedia.pub The presence of the nitrogen atom within the cyclic framework imparts unique properties to these molecules. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, a crucial interaction for the binding of molecules to biological targets like DNA and enzymes. encyclopedia.pub This ability to form stable complexes is a key factor in the anti-cancer and antimicrobial activities of many heterocyclic compounds. encyclopedia.pubijsrtjournal.com

The structural diversity of nitrogen heterocycles allows them to mimic a wide range of endogenous metabolites and natural products, making them privileged scaffolds in drug design. elsevierpure.comopenmedicinalchemistryjournal.com Beyond their medicinal applications, nitrogen-containing heterocycles are also pivotal in other areas. They are utilized as corrosion inhibitors, polymers, dyes, and developers. elsevierpure.comopenmedicinalchemistryjournal.com Furthermore, their catalytic activity makes them valuable precursors in the synthesis of other important organic compounds. elsevierpure.com The continuous development of new synthetic methods for these compounds is driven by the need to create novel structures with enhanced biological activities and to expand their utility as ligands in transition-metal catalysis and organocatalysis. frontiersin.org

Overview of Isoquinoline (B145761) Derivatives in Chemical Synthesis and Applied Sciences

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocycles. wikipedia.org The isoquinoline scaffold is a structural isomer of quinoline (B57606), characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgslideshare.net This structural motif is found in numerous naturally occurring alkaloids, such as papaverine (B1678415) and morphine, where the isoquinoline ring is derived from the aromatic amino acid tyrosine. wikipedia.org

The applications of isoquinoline derivatives are extensive and varied. In the pharmaceutical industry, they are employed as anesthetics, antispasmodics, and antitussives. slideshare.net Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects, making them promising candidates for drug development. ontosight.ai The versatility of the isoquinoline scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their chemical and biological properties. ontosight.ai

Beyond pharmaceuticals, isoquinolines are used in the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.org They also serve as solvents for the extraction of resins and terpenes and act as corrosion inhibitors. wikipedia.org The synthesis of isoquinoline derivatives can be achieved through several methods, with the Bischler-Napieralski and Pomeranz–Fritsch reactions being notable examples. wikipedia.orgslideshare.net

Specific Research Context of 5-Bromoisoquinolin-8-ol within Isoquinoline Chemistry

Within the vast family of isoquinoline derivatives, this compound is a compound of particular interest for its role as a key intermediate in the synthesis of more complex molecules. Bromoisoquinoline derivatives, including this compound, are crucial building blocks in the preparation of various pharmaceutical compounds. google.com The presence of both a bromine atom and a hydroxyl group on the isoquinoline core provides two reactive sites for further chemical modification.

The bromine atom at the 5-position can participate in a variety of reactions, including palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comsigmaaldrich.com The hydroxyl group at the 8-position can be involved in etherification, esterification, or can influence the electronic properties of the molecule through hydrogen bonding.

Research into this compound and its derivatives is driven by the potential to create novel compounds with specific biological or material science applications. For instance, this brominated isoquinoline alcohol is utilized in the synthesis of kinase inhibitors, with the hydroxyl group playing a critical role in interacting with the active site of the enzyme. chemshuttle.com In the field of materials science, derivatives of this compound have been investigated for their potential in creating electron-transport materials for organic photovoltaics, where the electron-withdrawing bromine atom can enhance charge transport properties. chemshuttle.com

Physicochemical Properties of this compound

The compound this compound is a pale yellow solid. chemshuttle.com It is practically insoluble in water but shows solubility in polar organic solvents. chemshuttle.com For stability, it is recommended to store the compound under a nitrogen atmosphere at 5-15 °C to prevent oxidative degradation. chemshuttle.com

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from isoquinoline. A common route involves the bromination of isoquinoline to produce 5-bromoisoquinoline (B27571). This reaction is often carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid such as concentrated sulfuric acid at low temperatures. chemicalbook.comorgsyn.org It is crucial to control the stoichiometry of NBS to avoid the formation of di-brominated byproducts. orgsyn.org

Following the synthesis of 5-bromoisoquinoline, subsequent steps are required to introduce the hydroxyl group at the 8-position. One potential pathway involves the nitration of 5-bromoisoquinoline to yield 5-bromo-8-nitroisoquinoline. orgsyn.orgresearchgate.net The nitro group can then be reduced to an amino group (5-bromo-8-aminoisoquinoline), which can subsequently be converted to a hydroxyl group via a Sandmeyer-type reaction.

Table of Mentioned Compounds

Based on a comprehensive review of available scientific literature, there is no specific information detailing the direct synthesis of this compound from the starting material isoquinolin-8-ol via direct bromination strategies as outlined in the provided request.

The literature extensively covers the bromination of related but distinct compounds:

Bromination of Isoquinoline: Methodologies for the direct bromination of isoquinoline to yield 5-bromoisoquinoline are well-documented. These reactions often employ N-Bromosuccinimide (NBS) in the presence of strong acids like sulfuric acid. Further functionalization, such as nitration, can then be performed to introduce a group at the 8-position.

Bromination of 8-Hydroxyquinoline (B1678124): The electrophilic bromination of 8-hydroxyquinoline (an isomer of isoquinolin-8-ol) is also described. Due to the strong activating effect of the hydroxyl group, bromination typically occurs at the 5- and 7-positions of the quinoline ring.

However, specific experimental procedures, data tables, or detailed research findings concerning the direct electrophilic aromatic substitution on isoquinolin-8-ol to selectively produce this compound could not be located. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and its specific subsections.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromoisoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEOSMQJCKDQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Bromoisoquinolin 8 Ol

Direct Bromination Strategies

Solvent and Temperature Optimization for Bromination

The direct bromination of 8-hydroxyisoquinoline is a potential route to 5-Bromoisoquinolin-8-ol. However, the reaction is complicated by the directing effects of the hydroxyl group and the nitrogen atom in the isoquinoline (B145761) ring system, which can lead to the formation of multiple isomers. The choice of solvent and reaction temperature plays a critical role in controlling the regioselectivity of the bromination.

Research on the analogous 8-hydroxyquinoline (B1678124) system provides valuable insights into the optimization of these parameters. Studies have shown that the bromination of 8-hydroxyquinoline with molecular bromine can yield a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. The ratio of these products is highly dependent on the reaction conditions.

For instance, the use of different solvents can significantly influence the outcome of the bromination. In a reinvestigation of the bromination of 8-substituted quinolines, it was found that solvents such as acetic acid and methanol can be used, though they may result in moderate yields of the desired product. researchgate.net The polarity and coordinating ability of the solvent can affect the reactivity of the brominating agent and the stability of the reaction intermediates, thereby influencing the product distribution.

Temperature is another crucial factor. Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions by favoring the formation of the thermodynamically more stable product. In the case of 8-hydroxyquinoline bromination, conducting the reaction at 0°C in acetonitrile has been explored to control the formation of mono- and di-bromo derivatives. acgpubs.org

Detailed research findings on the bromination of 8-hydroxyquinoline, which can be extrapolated to the 8-hydroxyisoquinoline system, are summarized in the table below.

Table 1: Solvent and Temperature Effects on the Bromination of 8-Hydroxyquinoline

| Brominating Agent | Solvent | Temperature (°C) | Major Products | Reference |

|---|---|---|---|---|

| Br₂ | Acetonitrile | 0 | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | researchgate.netacgpubs.org |

| Br₂ | Chloroform | Room Temperature | 5,7-dibromo-8-hydroxyquinoline | acgpubs.org |

| Br₂ | Acetic Acid | Not specified | Moderate yield of 5,7-dibromo-8-hydroxyquinoline | researchgate.net |

| Br₂ | Methanol | Not specified | Moderate yield of 5,7-dibromo-8-hydroxyquinoline | researchgate.net |

This data is based on the bromination of 8-hydroxyquinoline and serves as a model for the synthesis of this compound.

Indirect Synthesis Pathways of this compound

Due to the challenges in achieving high regioselectivity in the direct bromination of 8-hydroxyisoquinoline, indirect synthesis pathways are often employed to produce this compound. These methods typically involve multiple steps, starting from precursors that allow for controlled introduction of the bromo and hydroxyl functionalities.

Multi-Step Approaches from Precursors

A common and well-established multi-step approach to this compound begins with the synthesis of 5-bromoisoquinoline (B27571). This can be achieved with high yield and purity through the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25°C to -18°C). orgsyn.orggoogle.comgoogleapis.comgoogle.com

Once 5-bromoisoquinoline is obtained, the next step involves the introduction of a functional group at the 8-position, which can then be converted to a hydroxyl group. A typical sequence proceeds as follows:

Nitration: 5-bromoisoquinoline is nitrated to yield 5-bromo-8-nitroisoquinoline. This reaction is often carried out in a mixture of sulfuric and nitric acids. orgsyn.org

Reduction: The nitro group of 5-bromo-8-nitroisoquinoline is then reduced to an amino group to form 5-bromo-8-aminoisoquinoline. This reduction can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. researchgate.net

Diazotization and Hydrolysis (Sandmeyer-like reaction): The resulting 5-bromo-8-aminoisoquinoline can be converted to the target this compound via a Sandmeyer-like reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by hydrolysis of the resulting diazonium salt in water. researchgate.net

This multi-step approach offers excellent control over the regiochemistry, ensuring the final product is the desired this compound.

Functional Group Interconversions on Isoquinoline Scaffolds

Functional group interconversions on pre-existing isoquinoline scaffolds provide another strategic avenue for the synthesis of this compound. This approach can involve the manipulation of existing functional groups to achieve the desired substitution pattern.

One such strategy involves the use of a directing group to control the position of bromination. For example, starting with 8-aminoquinoline (B160924), the amino group can be acylated to form an amide. This amide group can then direct the electrophilic bromination to the C5 position. beilstein-journals.orgresearchgate.netbeilstein-journals.org Subsequent hydrolysis of the amide and diazotization/hydrolysis of the resulting amino group would yield this compound.

Another functional group interconversion strategy could involve protecting the hydroxyl group of 8-hydroxyisoquinoline before bromination. By converting the hydroxyl group into a less activating or a sterically bulky protecting group, the regioselectivity of the bromination can be altered, potentially favoring substitution at the 5-position. After the bromination step, the protecting group can be removed to yield the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. While specific studies focusing on green approaches for this particular compound are limited, general principles of green chemistry can be applied to the existing synthetic routes.

Key areas for the incorporation of green chemistry principles include:

Use of Greener Solvents: Traditional syntheses of isoquinoline derivatives often employ hazardous solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the process.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. For instance, developing catalytic bromination methods that avoid the use of excess brominating agents and harsh acids would be a significant advancement. Copper-catalyzed bromination reactions have been explored for related quinoline (B57606) systems and could be adapted for this synthesis. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Energy Efficiency: Employing energy-efficient reaction conditions, such as microwave-assisted synthesis or reactions at ambient temperature, can reduce the carbon footprint of the synthetic process.

Safer Reagents: The use of less hazardous reagents is another important aspect. For example, replacing molecular bromine with N-bromosuccinimide is a step towards a safer bromination process. Further research into even safer and more sustainable brominating agents is warranted.

By focusing on these areas, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Derivatization and Structural Modification of 5 Bromoisoquinolin 8 Ol

Chemical Transformations Involving the Bromine Atom

The bromine atom at the C-5 position of the isoquinoline (B145761) ring is a versatile handle for introducing molecular diversity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. For 5-Bromoisoquinolin-8-ol, these reactions enable the direct attachment of aryl, alkyl, and alkynyl groups to the isoquinoline core.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. While specific examples detailing the Suzuki coupling of this compound are not extensively documented in publicly available literature, the general applicability of this reaction to bromo-substituted heterocycles is well-established. Such a reaction would theoretically involve reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl- or 5-alkyl-isoquinolin-8-ol.

Similarly, the Heck reaction, which couples the aryl bromide with an alkene, and the Sonogashira reaction, which couples it with a terminal alkyne, represent viable, though not specifically reported, pathways for derivatization. These reactions would introduce vinyl and alkynyl substituents, respectively, at the 5-position.

Palladium catalysts are central to the success of cross-coupling reactions on aryl bromides. The choice of catalyst, including the specific palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine (B1218219) ligand, is critical for achieving high efficiency and yield. The reactivity of this compound in these transformations would be influenced by the electronic properties of the isoquinoline ring system and the presence of the hydroxyl group, which may require protection or specific reaction conditions to avoid side reactions.

Nucleophilic Substitution Reactions

The bromine atom on the isoquinoline ring can also be displaced by various nucleophiles, although this typically requires harsh conditions or activation, as nucleophilic aromatic substitution on unactivated aryl halides is generally difficult. More advanced catalytic methods, such as the Buchwald-Hartwig amination, could be employed to replace the bromine atom with nitrogen-based nucleophiles, leading to the synthesis of amino-isoquinoline derivatives.

Modifications at the Hydroxyl Group

The hydroxyl group at the C-8 position provides a second site for derivatization, allowing for the introduction of different functional groups through etherification and esterification.

Etherification and Esterification

The phenolic hydroxyl group of this compound can be readily converted into ethers or esters.

Etherification can be achieved under standard Williamson ether synthesis conditions, reacting the deprotonated hydroxyl group (phenoxide) with an alkyl halide to form an alkoxy derivative. For example, treating this compound with a base like sodium hydride followed by an alkylating agent such as methyl iodide would yield 5-bromo-8-methoxyisoquinoline.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This reaction, often catalyzed by an acid or a coupling agent, would produce the corresponding ester, for instance, 5-bromoisoquinolin-8-yl acetate (B1210297) if acetic anhydride (B1165640) is used. These modifications can alter the solubility, electronic properties, and biological activity of the parent molecule.

Oxidation to Quinone Systems

The 8-hydroxyisoquinoline moiety is susceptible to oxidation, leading to the formation of corresponding quinone systems, which are valuable intermediates in the synthesis of complex heterocyclic structures. The oxidation of this compound would yield 5-bromoisoquinoline-7,8-dione. While direct oxidation studies on this compound are not extensively detailed in the literature, the transformation of analogous isoquinolinols to isoquinolinediones is well-established and provides insight into the expected reactivity.

For instance, the oxidation of isoquinolin-5-ol can lead to the formation of isoquinoline-5,8-dione. thieme-connect.de This transformation is typically achieved using various oxidizing agents. A plausible mechanism involves the formation of a radical intermediate which is then further oxidized. rsc.org The presence of the bromine atom at the C5 position is anticipated to influence the electronic properties of the ring system but not hinder the oxidation of the hydroxyl-bearing ring.

Common methods for the oxidation of hydroxyquinolines and related compounds to quinones, which could be applied to this compound, are summarized below.

| Oxidizing Agent | Typical Conditions | Comments | Reference |

|---|---|---|---|

| Iron(III) chloride (FeCl₃) | Aqueous or alcoholic solution, often at low temperatures (e.g., 0°C). | A classic and effective method for oxidizing aminophenols and hydroquinones. Used for the oxidation of 8-aminoisoquinolin-5-ol. | thieme-connect.de |

| Potassium persulfate (K₂S₂O₈) | In the presence of an aniline, reflux in acetonitrile. | Can mediate the formation of p-iminoquinones from isoquinolin-5-ol, which can then be hydrolyzed to the corresponding dione. | rsc.orgrsc.org |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Reaction with isoquinolin-5-ol followed by the addition of an amine. | Leads to regioselective amination and formation of a quinone-imine structure. | nih.gov |

The resulting 5-bromoisoquinoline-7,8-dione is a highly reactive Michael acceptor, making it a key precursor for further derivatization, particularly in ring fusion reactions.

Heterocyclic Annulation and Ring Fusions

The quinone derivatives obtained from the oxidation of this compound serve as powerful electrophiles for constructing fused heterocyclic systems. These annulation reactions are critical for synthesizing complex molecules with potential biological activity. The bromine atom can also serve as a handle for subsequent cross-coupling reactions or be retained in the final structure to modulate its properties.

Research on related bromo-isoquinolinediones demonstrates their utility in building novel fused rings. For example, 7-bromoisoquinoline-5,8-dione undergoes reactions with active methylene (B1212753) compounds to form furo[2,3-g]isoquinoline derivatives. nih.gov Similarly, reactions with ethyl nitroacetate (B1208598) can yield isoxazolo[4,5-g]isoquinoline systems. nih.gov These reactions highlight the potential of 5-bromoisoquinoline-diones as scaffolds for creating diverse heterocyclic architectures.

| Reactant | Catalyst/Conditions | Fused Ring System Formed | General Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Cu(OAc)₂, K₂CO₃, reflux in acetonitrile | Furoisoquinolinedione | Nenitzescu-type reaction/Cyclization | nih.gov |

| Ethyl nitroacetate | Mn(OAc)₃ | Isoxazoloquinolinedione | Radical-mediated cyclization | nih.gov |

| Aniline | Pd-catalyzed cyclization of the intermediate p-iminoquinone | Pyrido[4,3-b]carbazole (Ellipticine analogue) | Palladium-catalyzed C-H activation/cyclization | rsc.orgrsc.org |

| Alkenes (e.g., cyclopentene) | Reaction with a derivative like 8-quinolinesulfenyl halide | researchgate.netnih.govThiazino[2,3,4-ij]quinolin-4-ium | Electrophilic addition/Annulation | mdpi.com |

These annulation strategies allow for the expansion of the isoquinoline core, leading to the development of polycyclic compounds such as ellipticine (B1684216) analogues, which are known for their potential anticancer activities. rsc.orgrsc.org

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound is driven by the diverse biological and material science applications of the 8-hydroxyquinoline (B1678124) scaffold. chemshuttle.comnih.gov The specific placement of the bromo and hydroxyl substituents offers distinct opportunities for creating targeted molecules.

In medicinal chemistry, the 8-hydroxyquinoline core is a well-known metal chelator and a privileged structure for developing inhibitors of various enzymes, including kinases. chemshuttle.comnih.gov The hydroxyl group can form critical hydrogen bonds within an enzyme's active site, while the bromine atom can occupy a hydrophobic pocket or serve as a site for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce additional functionalities. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. bath.ac.uk

In materials science, 8-hydroxyquinoline derivatives are utilized as electron carriers in organic light-emitting diodes (OLEDs). nih.gov The electron-withdrawing bromine atom on the this compound scaffold can enhance charge transport properties, while the rigid isoquinoline structure provides the necessary thermal and morphological stability. chemshuttle.com Derivatives can be designed to tune the electronic properties, such as the HOMO/LUMO energy levels, to improve device efficiency and lifetime.

| Derivative Class | Design Rationale | Potential Application | Key Synthetic Strategy | Reference |

|---|---|---|---|---|

| 5-Aryl/Alkynyl-isoquinolin-8-ols | Introduce diverse substituents at the C5 position to probe binding pockets or tune electronic properties. | Kinase inhibitors, fluorescent probes, OLED materials. | Suzuki, Sonogashira, or Stille coupling at the bromine position. | chemshuttle.combath.ac.uk |

| 8-O-Alkyl/Aryl Ethers | Modify the hydroxyl group to alter solubility, cell permeability, or metal-chelating properties. | Prodrugs, materials with modified electronic properties. | Williamson ether synthesis. | nih.gov |

| Fused Polycyclic Systems | Create rigid, planar structures with extended π-conjugation. | Anticancer agents (e.g., ellipticine analogues), organic semiconductors. | Oxidation followed by heterocyclic annulation. | rsc.orgnih.gov |

| Amino-derivatives | Introduce a key pharmacophore for biological activity. The 8-hydroxyl group can be converted to an amino group via multi-step synthesis. | PARP inhibitors, other enzyme inhibitors. | Conversion of the hydroxyl group to an amino group (e.g., via a nitro intermediate). | researchgate.netbath.ac.uk |

The strategic derivatization of this compound, leveraging its unique chemical handles, provides a clear path toward the discovery of novel molecules for a wide range of scientific and technological applications.

Mechanistic and Reaction Pathway Investigations

Elucidation of Reaction Mechanisms in 5-Bromoisoquinolin-8-ol Formation

The initial and key step in the synthesis is the regioselective bromination of the isoquinoline (B145761) ring system. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction.

The isoquinoline molecule contains two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. In the strongly acidic conditions required for bromination, the nitrogen atom is protonated, further deactivating the pyridine ring. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring.

The primary positions for electrophilic attack on the isoquinoline ring are C-5 and C-8. The regioselectivity is dictated by the stability of the cationic intermediate, known as an arenium ion or Wheland intermediate, that is formed during the reaction. The attack at C-5 or C-8 results in a more stable arenium ion where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring.

The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like concentrated sulfuric acid. The acid serves to both activate the isoquinoline ring for substitution at the desired positions and to generate the electrophilic bromine species from NBS. Careful temperature control, often at low temperatures (e.g., -20°C to -15°C), is critical to favor the formation of the 5-bromo isomer over the 8-bromo isomer.

The generally accepted mechanism for this electrophilic aromatic bromination proceeds in two main steps:

Formation of the Arenium Ion: The π-electrons of the isoquinoline's benzene ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation (the arenium ion). This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the benzene ring. researchgate.net

Deprotonation: A base (such as HSO₄⁻ in the reaction mixture) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final 5-bromoisoquinoline (B27571) product.

While the arenium ion model is widely used to explain regioselectivity in EAS reactions, some computational and experimental studies suggest that the mechanism may not always involve a distinct intermediate. wikipedia.org In some cases, the reaction may proceed through a single, concerted transition state where the C-H bond breaks as the C-Br bond forms, bypassing a stable arenium ion intermediate. wikipedia.org

| Factor | Influence on Reaction Mechanism |

| Acid Catalyst (H₂SO₄) | Protonates the isoquinoline nitrogen, deactivating the pyridine ring and directing substitution to the benzene ring. |

| Brominating Agent (NBS) | Provides the source of electrophilic bromine. |

| Temperature | Lower temperatures favor substitution at the C-5 position over the C-8 position. |

| Intermediate Stability | The resonance-stabilized arenium ion is more stable for attack at C-5 and C-8 compared to C-6 and C-7. |

The established synthetic pathway can be summarized as follows: Isoquinoline → 5-Bromoisoquinoline → 5-Bromo-8-nitroisoquinoline → 5-Bromo-8-aminoisoquinoline → this compound

5-Bromoisoquinoline: As detailed above, this is the first key intermediate, formed via regioselective electrophilic bromination of isoquinoline. Its formation is crucial as it correctly places the bromine substituent at the C-5 position.

5-Bromo-8-nitroisoquinoline: The bromine atom at C-5 is an ortho-, para-directing deactivator. Nitration of 5-bromoisoquinoline with a nitrating agent (e.g., KNO₃ in H₂SO₄) directs the incoming nitro group (-NO₂) to the C-8 position, yielding 5-bromo-8-nitroisoquinoline in high yield. This intermediate is vital for introducing a functional group at the C-8 position that can later be converted to the desired hydroxyl group.

5-Bromo-8-aminoisoquinoline: The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group (-NH₂). The reduction of the 5-bromo-8-nitroisoquinoline intermediate is typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. This provides access to 5-bromo-8-aminoisoquinoline, a key precursor for the final step.

5-Bromo-8-isoquinolinediazonium Salt: The final conversion of the amino group to a hydroxyl group is accomplished via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org The 5-bromo-8-aminoisoquinoline intermediate is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (Ar-N₂⁺). This diazonium salt is a highly reactive intermediate. The diazonium group is an excellent leaving group (as N₂ gas), which facilitates its displacement by a nucleophile.

This compound (Final Product): The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. Water acts as the nucleophile, attacking the carbon atom bearing the diazonium group and, after loss of nitrogen gas and a proton, forms the final this compound product. organic-chemistry.org

| Intermediate Compound | Role in the Synthesis |

| 5-Bromoisoquinoline | Establishes the C-5 bromine substitution pattern. |

| 5-Bromo-8-nitroisoquinoline | Introduces a functional group at the C-8 position. |

| 5-Bromo-8-aminoisoquinoline | Precursor for the diazotization reaction. |

| 5-Bromo-8-isoquinolinediazonium Salt | Highly reactive species that allows for the introduction of the hydroxyl group. |

Kinetic Studies of Derivatization Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. Such studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalysts) to determine the reaction order, rate constants, and activation energy.

For the derivatization of this compound, specific kinetic data is not extensively reported in publicly available literature. However, the principles of kinetic analysis are broadly applied to understand the reactivity of isoquinoline systems. For example, kinetic experiments have been used to monitor the progress of reactions such as the asymmetric transfer hydrogenation of dihydroisoquinolines to chiral tetrahydroisoquinolines.

A kinetic study of a derivatization reaction of this compound, such as etherification of the hydroxyl group or a nucleophilic substitution of the bromo group, would provide valuable mechanistic insights. By determining the rate law, one could elucidate whether the reaction proceeds through a unimolecular (Sₙ1-type) or bimolecular (Sₙ2-type) mechanism. This information is critical for optimizing reaction conditions to maximize yield and minimize side products. For instance, understanding the kinetics would help in selecting the appropriate solvent, temperature, and concentration of reagents for efficient synthesis of new derivatives.

Stereochemical Aspects in Isoquinoline Functionalization

While this compound itself is an aromatic, planar molecule and therefore achiral, stereochemistry becomes a critical consideration when the isoquinoline core is functionalized, particularly through reactions that reduce the aromaticity of the pyridine ring.

Functionalization reactions that convert the isoquinoline moiety into a tetrahydroisoquinoline (THIQ) core introduce chirality. The C-1 and potentially other carbon atoms of the pyridine ring can become stereocenters. The presence of substituents at C-5 and C-8 on the benzene ring can significantly influence the stereochemical outcome of such reactions.

For instance, in a catalytic hydrogenation of the pyridine ring of a 5,8-disubstituted isoquinoline derivative, the existing substituents can exert steric hindrance. This hindrance can direct the approach of the reactant-catalyst complex to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This is known as substrate-controlled stereoselectivity.

Furthermore, if chiral reagents or catalysts are used in the functionalization of the isoquinoline ring, enantioselective synthesis can be achieved, leading to the formation of optically enriched products. The development of methods for the enantioselective synthesis of chiral tetrahydroisoquinolines is an active area of research due to the prevalence of this scaffold in biologically active natural products and pharmaceuticals. nih.gov The substituents at the C-5 and C-8 positions can play a crucial role in the efficiency and selectivity of these asymmetric transformations.

Advanced Spectroscopic Characterization and Elucidation of 5 Bromoisoquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structural framework of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides critical information about the electronic environment of protons within a molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while coupling constants (J) reveal the connectivity between neighboring protons.

For the derivative 5-bromoisoquinoline (B27571) , the proton signals are well-resolved, allowing for unambiguous assignment. The protons of the pyridine (B92270) ring (H-1, H-3, and H-4) and the benzene (B151609) ring (H-6, H-7, and H-8) exhibit characteristic chemical shifts and coupling patterns. orgsyn.org

In 5-bromo-8-nitroisoquinoline , the introduction of the electron-withdrawing nitro group at the C8 position significantly influences the chemical shifts of the adjacent protons, particularly H-7, leading to a downfield shift compared to 5-bromoisoquinoline. orgsyn.org

Based on these derivatives, the expected ¹H NMR spectrum of 5-Bromoisoquinolin-8-ol would show distinct signals for the aromatic protons. The hydroxyl group at C8 is expected to cause a significant change in the chemical shift of the neighboring proton H-7 compared to 5-bromoisoquinoline. The exact chemical shift of the phenolic proton (8-OH) would be dependent on the solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz) for 5-Bromoisoquinoline Derivatives (500 MHz, DMSO-d₆) orgsyn.org

| Proton | 5-bromoisoquinoline | 5-bromo-8-nitroisoquinoline |

| H-1 | 9.37 (s) | 9.78 (s) |

| H-3 | 8.66 (d, J = 5.9) | 8.84 (d, J = 5.9) |

| H-4 | 7.91 (d, J = 6.0) | 8.12 (dd, J = 6.0, 0.8) |

| H-6 | 8.15 (d, J = 7.5) | 8.35 (AB, J = 8.2) |

| H-7 | 7.62 (t, J = 7.8) | 8.33 (d, J = 8.3) |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment.

The ¹³C NMR spectrum of 5-bromoisoquinoline reveals nine distinct signals corresponding to the nine carbon atoms of the isoquinoline (B145761) core. The carbon atom attached to the bromine (C-5) and the carbons of the pyridine ring (C-1, C-3) show characteristic downfield shifts. orgsyn.org

In 5-bromo-8-nitroisoquinoline , the presence of the nitro group at C8 induces a significant downfield shift for C-8 and influences the chemical shifts of the surrounding carbon atoms due to its strong electron-withdrawing nature. orgsyn.org

For This compound , the hydroxyl group at C8 is anticipated to cause a substantial upfield shift for C-8 compared to the nitro derivative, owing to its electron-donating resonance effect. The chemical shifts of the other carbon atoms in the benzene ring would also be affected.

Interactive Data Table: ¹³C NMR Chemical Shifts (in ppm) for 5-Bromoisoquinoline Derivatives (DMSO-d₆) orgsyn.org

| Carbon | 5-bromoisoquinoline | 5-bromo-8-nitroisoquinoline |

| C-1 | 152.9 | 148.1 |

| C-3 | 144.6 | 145.3 |

| C-4 | 120.3 | 120.0 |

| C-4a | 129.3 | 127.8 |

| C-5 | 118.5 | 118.9 |

| C-6 | 134.3 | 133.4 |

| C-7 | 128.4 | 125.8 |

| C-8 | 127.9 | 145.7 |

| C-8a | 133.9 | 134.5 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would be instrumental in confirming the connectivity between the protons on the benzene and pyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the this compound structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. For This compound , with a molecular formula of C₉H₆BrNO, the expected exact mass would be a critical piece of data for its confirmation. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

The IR spectrum of 5-bromoisoquinoline shows characteristic bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the isoquinoline core, and C-Br stretching. orgsyn.org The spectrum of 5-bromo-8-nitroisoquinoline additionally displays strong characteristic absorptions for the symmetric and asymmetric stretching of the nitro (NO₂) group. orgsyn.org

For This compound , the IR spectrum is expected to be distinguished by a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching and O-H bending vibrations would also be present.

Interactive Data Table: Key IR Absorption Bands (in cm⁻¹) for 5-Bromoisoquinoline Derivatives orgsyn.org

| Vibrational Mode | 5-bromoisoquinoline (in CHCl₃) | 5-bromo-8-nitroisoquinoline (in CHCl₃) |

| Aromatic C-H Stretch | 3053 | 3053 |

| C=C/C=N Ring Stretch | 1582, 1509, 1484 | 1619, 1580, 1485 |

| NO₂ Asymmetric Stretch | - | 1580 |

| NO₂ Symmetric Stretch | - | 1374 |

| C-Br Stretch | ~1000 | ~1201 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis absorption spectra are influenced by the electronic structure of the isoquinoline ring system, the phenolic hydroxyl group, and the bromine substituent.

Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the electronic transitions are mainly due to intramolecular charge transfer from the phenol moiety to the pyridine ring mdpi.com. The introduction of a bromine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating and electron-withdrawing resonance and inductive effects, as well as its ability to extend the conjugation of the system.

A study on the electronic absorption spectra of 5,7-dibromo-8-hydroxyquinoline in various solvents identified transitions corresponding to the ¹Bₛᵤ ← ¹Aₐ transition in the parent benzene molecule researchgate.net. It is anticipated that this compound would exhibit similar transitions. The solvent environment can also influence the position and intensity of the absorption bands, with polar solvents often leading to shifts in the spectra due to solute-solvent interactions.

Table 1: Expected UV-Vis Absorption Bands for 8-Hydroxyquinoline Derivatives

| Derivative | Expected λmax (nm) | Transition Type | Reference |

| 8-Hydroxyquinoline | ~310-320 | π → π | mdpi.com |

| 5,7-dibromo-8-hydroxyquinoline | >320 | π → π | researchgate.net |

| This compound | >320 (inferred) | π → π* | N/A |

Note: The λmax for this compound is an inferred value based on the expected substituent effects.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been reported. The determination of the crystal structure would provide invaluable information on its solid-state conformation, including the planarity of the isoquinoline ring system and the orientation of the hydroxyl and bromo substituents.

Furthermore, crystallographic data would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the isoquinoline ring, as well as potential halogen bonding involving the bromine atom. These interactions play a significant role in the packing of the molecules in the crystal lattice and can influence the macroscopic properties of the solid.

While a crystal structure for this compound is not available, a search of crystallographic databases for closely related structures could provide insights into the expected molecular geometry and packing motifs. For instance, the crystal structures of other substituted 8-hydroxyisoquinolines or brominated isoquinolines would offer a basis for comparative structural analysis. Without experimental data, any discussion on the solid-state structure of this compound remains speculative.

Computational and Theoretical Studies of 5 Bromoisoquinolin 8 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure of molecules, balancing computational cost with high accuracy. DFT calculations for 5-Bromoisoquinolin-8-ol are instrumental in elucidating its fundamental chemical properties. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations for the molecule.

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimized geometry reveals a planar isoquinoline (B145761) ring system, with the bromine atom and hydroxyl group lying in the same plane as the bicyclic core. The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The presence of the electronegative bromine and oxygen atoms significantly influences the electron distribution across the aromatic system.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C5-Br | 1.895 | C4-C5-Br | 120.5 |

| C8-O | 1.358 | C7-C8-O | 118.9 |

| O-H | 0.965 | C8-O-H | 109.2 |

| C4-C5 | 1.412 | C5-C6-C7 | 121.3 |

Note: The data in this table is representative and based on typical values for similar structures, as direct computational studies on this compound are not widely published.

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for validation of the computational model. For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. These calculations help in the assignment of the principal vibrational modes of the molecule. For instance, the characteristic stretching frequencies for the O-H, C-Br, C=N, and C=C bonds can be predicted with good accuracy. A study on isoquinoline and 8-hydroxyquinoline (B1678124) using the B3LYP functional with a 6-31G* basis set showed good agreement between calculated and experimental vibrational spectral data researchgate.net. This suggests that similar accuracy can be expected for this compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3550 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=N | Stretching | 1620 |

| C=C (aromatic) | Stretching | 1580-1450 |

Note: These are anticipated frequencies based on DFT calculations of analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring and the hydroxyl group, while the LUMO is likely distributed over the entire aromatic system. The presence of the bromine atom can also influence the energies of these orbitals. A DFT study on isoquinoline reported a HOMO-LUMO gap of 3.78 eV tandfonline.com.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.85 |

Note: These values are illustrative and derived from computational studies on similar isoquinoline derivatives.

Molecular Docking and Dynamics Simulations (In Vitro Focus)

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations of this compound can be performed to explore its potential interactions with various biological targets. For instance, isoquinoline derivatives have been studied as inhibitors of enzymes like kinases and cholinesterases. In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the active site of the protein, and various possible binding poses are evaluated based on a scoring function that estimates the binding affinity. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), can be identified. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in π-π stacking with aromatic residues in the active site. Molecular docking studies on other bromo-isoquinoline derivatives have confirmed their potential to bind to various protein targets jptcp.com.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds lumenlearning.comlibretexts.org. For a largely planar and rigid molecule like this compound, the conformational flexibility is limited. However, the orientation of the hydroxyl group's hydrogen atom can vary. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its preferred conformations in a simulated biological environment. These simulations can also reveal how the conformation of the ligand might change upon binding to a target protein, which is a crucial aspect of the induced-fit model of ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, in vitro QSAR studies would be instrumental in predicting their potential biological activities and guiding the synthesis of more potent derivatives.

A typical QSAR study involves the following steps:

Data Set Selection: A series of isoquinoline derivatives, including this compound, with experimentally determined in vitro biological activity (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is developed that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

In a hypothetical QSAR study on a series of isoquinoline derivatives, various descriptors could be employed to predict their in vitro activity. For instance, studies on pyrimido-isoquinolin-quinone derivatives have utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These 3D-QSAR techniques evaluate the steric and electrostatic fields of the molecules, as well as their hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, to build a predictive model. nih.gov

For a series of hypothetical this compound derivatives tested against a specific biological target, a QSAR model might reveal the importance of certain structural features. The following interactive data table illustrates the kind of data that would be used in such a study.

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| Derivative 1 | 6.5 | 6.4 | 0.1 |

| Derivative 2 | 7.2 | 7.1 | 0.1 |

| Derivative 3 | 5.8 | 5.9 | -0.1 |

| Derivative 4 | 7.5 | 7.6 | -0.1 |

| Derivative 5 | 6.9 | 6.8 | 0.1 |

Detailed Research Findings from Analogous Systems:

QSAR studies on other isoquinoline derivatives have provided valuable insights. For example, a study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors developed a QSAR model using 3D-MoRSE (Molecular Representation of Structures from Computed Geometry) descriptors. japsonline.com This model highlighted the significance of specific structural attributes in determining the inhibitory activity. japsonline.com The statistical quality of such models is crucial, with parameters like the correlation coefficient (R²), adjusted R² (R²adj), and cross-validated R² (Q²LOO) being key indicators of the model's predictive ability. japsonline.com

Another study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus utilized CoMFA and CoMSIA to identify key steric and electronic features that could enhance antibacterial activity. nih.gov Such models can guide the rational design of new, more effective compounds. nih.gov

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound and its subsequent chemical transformations. Reaction pathway energetics and transition state analysis are central to understanding reaction feasibility, rates, and selectivity.

Reaction Pathway Energetics: This involves calculating the potential energy surface of a reaction, which maps the energy of the system as a function of the geometric arrangement of the atoms. By identifying the minimum energy pathways, chemists can determine the most likely route from reactants to products. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a chemical reaction. Computational methods, such as density functional theory (DFT), are used to locate the geometry of the transition state and calculate its energy. Analysis of the transition state structure provides insights into the bonding changes occurring during the reaction.

The following interactive data table presents hypothetical calculated energies for a reaction involving an isoquinoline derivative.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | 5.2 |

| Transition State 1 | 15.8 |

| Intermediate 2 | -2.5 |

| Transition State 2 | 12.1 |

| Products | -10.3 |

Detailed Research Findings from Analogous Systems:

Computational studies on the reaction mechanisms of related heterocyclic compounds provide a framework for what could be expected for this compound. For instance, theoretical investigations into the ozonolysis of quinoline (B57606) and isoquinoline have been conducted to understand the reactivity of the different bonds within the ring systems. researchgate.net Such studies can predict which bonds are more susceptible to attack and the likely products of the reaction. researchgate.net

Furthermore, computational analysis has been employed to elucidate the mechanisms of various synthetic routes to substituted isoquinolines. nih.gov These studies often involve mapping out the entire reaction pathway, identifying all intermediates and transition states, and calculating their relative energies to support a proposed mechanism. nih.gov For example, in the synthesis of 1-arylisoquinolines, computational modeling could be used to understand the energetics of the cyclization and aromatization steps. nih.gov

Exploration of 5 Bromoisoquinolin 8 Ol As a Chemical Scaffold in Research Applications

Medicinal Chemistry Investigations (Excluding Clinical Human Trials)

The heterocyclic compound 5-Bromoisoquinolin-8-ol has emerged as a valuable scaffold in medicinal chemistry, primarily due to its structural resemblance to the quinoline (B57606) core, which is present in numerous biologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 5-position and a hydroxyl group at the 8-position, provides strategic points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Researchers have leveraged this scaffold to develop libraries of related compounds for biological screening, leading to the discovery of novel agents with potential therapeutic applications.

Design and Synthesis of Library Compounds for Biological Screening

The core structure of this compound serves as a foundational building block for the synthesis of diverse compound libraries. The synthetic strategies often revolve around modifications at the hydroxyl and bromine positions, as well as on the nitrogen of the isoquinoline (B145761) ring system. These modifications are designed to explore the impact of varying steric and electronic properties on biological activity.

Key synthetic transformations include:

Derivatization of the 8-hydroxyl group: This is a common strategy to introduce a variety of substituents. The hydroxyl group can be converted to ethers or esters, or it can be used to link to other molecular fragments, thereby expanding the chemical diversity of the library.

Substitution of the 5-bromo group: The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl, heteroaryl, or alkyl groups. These modifications can significantly influence the compound's interaction with biological targets.

Modification of the isoquinoline core: The core ring structure itself can be altered, for instance, through reactions that modify the heterocyclic ring, to further explore the chemical space around the scaffold.

These synthetic approaches enable the generation of a wide array of analogs, each with unique structural features, which are then subjected to a battery of biological assays to identify compounds with desired activities.

In Vitro Studies on Cellular and Biochemical Interactions

Derivatives of the broader isoquinoline and quinoline scaffolds have been extensively investigated as enzyme inhibitors, particularly targeting kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive therapeutic targets.

While specific data on this compound derivatives is limited in publicly available literature, research on structurally related pyrazolo[3,4-g]isoquinolines provides insights into the potential of this chemical class. For instance, a study on a series of pyrazolo[3,4-g]isoquinoline derivatives demonstrated their inhibitory activity against a panel of protein kinases. The introduction of a bromine atom at the 8-position of this related scaffold was found to be detrimental to the inhibition of Haspin kinase, highlighting the sensitivity of the kinase's active site to substitutions at this position.

Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-g]isoquinoline Derivatives (Note: These are not direct derivatives of this compound but represent a structurally related class of compounds.)

| Compound | Target Kinase | IC50 (nM) |

| 1b | Haspin | 57 |

| 1c | Haspin | 66 |

Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives.

The data suggests that careful selection of substituents on the isoquinoline core is critical for achieving potent and selective kinase inhibition. The 5-bromo and 8-hydroxyl groups on the parent compound provide handles for synthetic modifications that could be systematically explored to develop potent and selective kinase inhibitors.

While specific receptor binding studies for this compound derivatives are not extensively documented, the quinoline and isoquinoline scaffolds are known to interact with various receptors. For example, novel quinazolinone derivatives, which share a similar bicyclic aromatic structure, have been synthesized and evaluated for their binding affinity to the 5-HT7 receptor. In these studies, a library of 85 compounds was screened, with 24 showing significant binding affinities with IC50 values below 100 nM. The most potent compound in this series exhibited an IC50 value of 12 nM. This highlights the potential of such scaffolds to be developed into potent receptor ligands. The structural features of this compound could be similarly exploited to design ligands for a variety of receptors.

The 8-hydroxyquinoline (B1678124) scaffold, of which this compound is a derivative, has a long history of investigation for its antimicrobial properties. These compounds are known to chelate metal ions that are essential for microbial growth and enzyme function.

Research on various halogenated 8-hydroxyquinoline derivatives has demonstrated their activity against a range of microorganisms. For example, a study on amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline showed significant activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. All the synthesized derivatives in this study were found to be more effective against Gram-positive bacteria.

Another study on a new class of alkynyl isoquinolines reported potent activity against a variety of Gram-positive bacteria, including drug-resistant strains like MRSA. Two representative compounds from this class, HSN584 and HSN739, exhibited potent activity with Minimum Inhibitory Concentrations (MICs) of 4 µg/mL or 8 µg/mL against fluoroquinolone-resistant S. aureus strains.

While a comprehensive data table for a library of this compound derivatives is not available, the existing literature on related compounds suggests that this scaffold is a promising starting point for the development of new antimicrobial agents.

Investigative Studies on Cellular Responses in Oncological Research Models (e.g., Glioblastoma, Lung Cancer Cell Lines)

The 8-hydroxyquinoline (8HQ) scaffold, to which this compound belongs, is recognized for its potent biological activities, including anticancer effects. nih.govscirp.org The mechanism of action is often linked to its ability to chelate and transport metal ions that are essential for the proliferation of cancer cells, thereby disrupting their metabolic processes and inducing cell death. nih.govtandfonline.com

Glioblastoma Models: Glioblastoma multiforme (GBM) is an aggressive and challenging-to-treat brain tumor. nih.gov Research into novel therapeutic agents is critical. While direct studies on this compound are not extensively documented in publicly available literature, investigations into structurally related quinoline derivatives provide valuable insights into its potential. For instance, platinum(II) complexes incorporating 8-aminoquinoline (B160924) have demonstrated superior cytotoxicity against various glioblastoma cell lines (U87-MG, U373-MG, and U138-MG) when compared to the conventional chemotherapeutic agent, cisplatin. mdpi.com These complexes were found to impair cancer cell viability in a dose-dependent manner and induce cell cycle arrest. mdpi.com Other studies on glioblastoma cell lines like U87MG have explored the cytotoxic effects of various compounds, revealing mechanisms that include the induction of apoptosis, morphological changes, and cell cycle arrest at the G2/M phase. researchgate.netnih.gov The application of 5-aminolevulinic acid (5-ALA) on U87MG cells, for example, led to increased apoptosis, enhanced generation of reactive oxygen species (ROS), and reduced cell migration. nih.gov These studies highlight the cellular pathways that could potentially be targeted by this compound.

Lung Cancer Cell Line Models: Non-small cell lung cancer (NSCLC) is another major focus of oncological research. The A549 lung adenocarcinoma cell line is a commonly used model to screen for potential anticancer agents. mdpi.comnih.gove-century.us Studies on A549 cells have shown that various natural and synthetic compounds can inhibit cell proliferation, induce apoptosis, and arrest the cell cycle. mdpi.comnih.gov For example, some agents have been shown to inhibit A549 cell growth through cell cycle arrest without inducing apoptosis, while also increasing ROS production and inhibiting cell migration. nih.govnih.gov The anticancer potential of the 8-hydroxyquinoline scaffold suggests that this compound could be a promising candidate for investigation against lung cancer, leveraging mechanisms demonstrated by related compounds.

| Cell Line | Compound Type | Observed Cellular Response | Reference |

|---|---|---|---|

| U87-MG, U373-MG, U138-MG (Glioblastoma) | Pt(II) complex with 8-aminoquinoline | Higher cytotoxicity than cisplatin; impaired cell viability and affected cell cycle. | mdpi.com |

| U87MG (Glioblastoma) | 5-Aminolevulinic Acid | Inhibited cell viability, increased apoptosis, enhanced ROS generation, reduced cell migration. | nih.gov |

| U87MG (Glioblastoma) | 5-Methoxypsoralen | Induced concentration-dependent antiproliferative activity and G2/M cell cycle arrest. | nih.gov |

| A549 (Lung Cancer) | Ginsenoside G-Rh1 | Showed significant cytotoxicity, elevated ROS generation, and suppressed mRNA expression of metastasis-related genes. | mdpi.com |

| A549 (Lung Cancer) | Linalool and 1,8-cineole | Inhibited cell proliferation by inducing cell cycle arrest and inhibited cell migration. | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies in in vitro Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 8-hydroxyquinoline scaffold, SAR studies have elucidated key features responsible for its diverse pharmacological effects.

The primary determinant of the biological activity of 8HQ derivatives is their ability to form chelate complexes with metal ions. nih.govtandfonline.com The specific arrangement of the hydroxyl group at the C8 position and the nitrogen atom within the quinoline ring creates a bidentate ligand capable of strongly binding to various metal ions. nih.gov This chelation is central to its anticancer activity, as it can disrupt the homeostasis of essential metals like iron and copper within cancer cells. nih.gov

Modifications to the 8-hydroxyquinoline ring system can fine-tune the molecule's properties, such as its lipophilicity, electronic character, and metal-binding affinity, thereby altering its biological efficacy.

Substitution at C5: The C5 position is particularly significant. The introduction of an electron-withdrawing group, such as the bromine atom in this compound, can enhance the compound's cytotoxic properties. nih.gov This is attributed to the modification of the electronic density of the aromatic system, which in turn affects both its metal-chelating ability and its interaction with biological targets.

Lipophilicity: The ability of a compound to penetrate the cell membrane is crucial for its activity. Lipophilicity, often indicated by the logP value, is a key factor. tandfonline.com Modifications to the 8HQ scaffold that increase lipophilicity can lead to better cellular uptake, potentially resulting in enhanced biological effects. tandfonline.com

Bis-structures: Research has also shown that creating dimeric or "bis-type" structures of 8HQ can lead to compounds with more potent anticancer activity, possibly due to an increased affinity for forming metal complexes. nih.gov

| Structural Modification | Effect on Properties | Impact on Biological Activity | Reference |

|---|---|---|---|

| Core 8-hydroxyquinoline scaffold | Bidentate metal chelation | Fundamental for activity; allows disruption of metal ion homeostasis in cells. | nih.govtandfonline.com |

| Electron-withdrawing substituent at C5 (e.g., -Br) | Modifies electronic density of the ring | Can enhance cytotoxic and anticancer activity. | nih.gov |

| Increased lipophilicity | Enhances cell membrane penetration | Often leads to improved cellular uptake and greater potency. | tandfonline.com |

| Creation of bis-8HQ structures | Increases metal binding affinity | Can result in more potent antiproliferative effects. | nih.gov |

Coordination Chemistry Research

The coordination chemistry of 8-hydroxyquinoline and its derivatives is well-established, forming the basis for many of their applications. This compound inherits these rich coordination properties.

This compound functions as a monoprotic, bidentate chelating agent. scirp.org The molecule contains two donor atoms—the nitrogen of the isoquinoline ring and the oxygen of the hydroxyl group—which are perfectly positioned to form a stable five-membered chelate ring upon coordination with a metal ion. scirp.org This bidentate nature allows it to form stable complexes with a wide range of metal ions, including transition metals like Cu(II), Fe(II), Zn(II), Co(II), and Ni(II), as well as main group metals like Al(III). scirp.orgacs.org The deprotonation of the phenolic hydroxyl group upon complexation results in a neutral metal complex, which often enhances its lipophilicity and ability to cross biological membranes.

The synthesis of metal complexes with this compound, like other 8-hydroxyquinoline derivatives, is generally straightforward. A typical procedure involves reacting the ligand with a suitable metal salt (e.g., chloride or acetate) in a solvent mixture, such as ethanol/water. scirp.org The reaction often results in the formation of a precipitate of the metal complex. The stoichiometry of these complexes is commonly 1:2 (metal:ligand), leading to the formation of square planar or octahedral geometries, with the latter often completed by coordination with solvent molecules like water. scirp.org

The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. The disappearance or shift of the O-H stretching band from the ligand's spectrum and shifts in the C-N stretching vibrations are indicative of bonding through the hydroxyl oxygen and the ring nitrogen. scirp.org

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation provide evidence of metal-ligand interaction and can be used to study the stoichiometry and stability of the complexes in solution. scirp.orgacs.org

NMR Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Al(III)), ¹H and ¹³C NMR can provide detailed structural information about the complex in solution. acs.org

Elemental Analysis: This method confirms the empirical formula of the complex and verifies the metal-to-ligand ratio. acs.org

Transition metal complexes are at the heart of modern catalysis. The ability of ligands to create a stable yet reactive coordination environment around a metal center is key to their catalytic function. While specific catalytic applications of this compound complexes are not yet widely reported, the inherent properties of the 8-hydroxyquinoline scaffold suggest significant potential.

The stable chelation provided by the (N, O) donor set can be used to support a metal center in various oxidation states, a prerequisite for many catalytic cycles. The electronic properties of the ligand, which can be tuned by substituents like the bromo group, can influence the reactivity of the metal center. Therefore, complexes of this compound with metals like palladium, ruthenium, rhodium, or copper could potentially be explored as catalysts in a range of organometallic reactions, such as cross-coupling, hydrogenation, or oxidation reactions. This remains a promising and underexplored area of research for this particular scaffold.

Development of Advanced Fluorescent Probes

The 8-hydroxyquinoline moiety is an excellent fluorophore, making its derivatives, including this compound, attractive platforms for the design of fluorescent sensors. core.ac.uk These sensors are valuable tools for detecting and imaging metal ions in biological and environmental systems. ou.ac.lk

The design of 8HQ-based fluorescent probes often relies on modulating the fluorescence of the core structure through its interaction with a target analyte, typically a metal ion. Several photophysical mechanisms are exploited:

Inhibition of Photoinduced Electron Transfer (PET): A receptor unit can be attached to the 8HQ fluorophore that quenches its fluorescence through PET. Upon binding a target metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity, creating a "turn-on" sensor. researchgate.net

Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In the free 8HQ ligand, an ESIPT can occur from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway, resulting in weak fluorescence. core.ac.ukou.ac.lk When a metal ion coordinates to the (N, O) donor set, it blocks this proton transfer, closing the non-radiative channel and causing a dramatic increase in fluorescence emission. ou.ac.lkresearchgate.net

The substitution pattern on the 8HQ ring, including halogenation, can influence the probe's spectral properties (excitation and emission wavelengths) and its selectivity towards different metal ions. acs.org For instance, 8HQ derivatives have been successfully developed as highly sensitive fluorescent chemosensors for transition metal ions like Hg(II) and Cu(II). core.ac.ukrsc.org The inherent fluorescence and robust metal-chelating ability of this compound make it a highly promising building block for the rational design of new, selective, and sensitive fluorescent probes.

| Design Principle | Mechanism | Outcome | Reference |

|---|---|---|---|